Difluoroacetic anhydride
Overview
Description
Difluoroacetic anhydride is a chemical compound related to trifluoroacetic anhydride, which is used as a reagent in various chemical reactions. While the provided papers do not directly discuss difluoroacetic anhydride, they do provide insights into the chemistry of closely related trifluoroacetic anhydride and its derivatives. Trifluoroacetic anhydride is known for its applications in the synthesis of other compounds, such as trifluoroacetates, and as a catalyst or activator in various chemical transformations .
Synthesis Analysis
The synthesis of trifluoroacetic anhydride, a compound closely related to difluoroacetic anhydride, can be achieved by distillation of trifluoroacetic acid over phosphorus pentoxide or by reacting trifluoroacetic acid with sulfur trioxide to form trifluoroacetylsulfuric acid, which is then further treated to yield trifluoroacetic anhydride . This information suggests potential methods for synthesizing difluoroacetic anhydride by analogous procedures.
Molecular Structure Analysis
The molecular structure of trifluoroacetic acid derivatives has been studied, with trifluoroacetic acid tetrahydrate exhibiting a unique change from an ionic to a molecular crystal structure upon deuteration . Although this does not directly describe difluoroacetic anhydride, it provides a precedent for the structural analysis of fluorinated acetic acid derivatives, which could be relevant for understanding the molecular structure of difluoroacetic anhydride.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroacetic anhydride can be inferred from those of trifluoroacetic anhydride and its derivatives. Trifluoroacetic acid, for instance, mediates the hydroarylation of alkenes to afford dihydrocoumarins and dihydroquinolones . Additionally, difluoroboron complexes of dehydroacetic acid exhibit interesting electrochemical and luminescent properties, including an aggregation-induced enhancement emission phenomenon . These properties highlight the potential utility of fluorinated acetic anhydrides in various applications, from synthesis to materials science.
Scientific Research Applications
Synthesis of Isoxazoles
Difluoroacetic anhydride plays a crucial role in the synthesis of isoxazoles. Lin, Wu, and Weng (2020) developed an efficient method using difluoroacetic anhydride for the synthesis of 5-difluoromethyl and 5-chlorodifluoromethyl isoxazoles. This process involves difluoroacetylation of vinyl azides, followed by deprotonation, cyclization, and dinitrogen elimination, achieving yields up to 89% (Lin, Wu, & Weng, 2020).
Gas Chromatography
In the field of gas chromatography, difluoroacetic anhydride is used in analyzing protein amino acids. Hušek (1982) described a method combining 1,3-dichlorotetrafluoroacetone with reactive anhydrides like heptafluorobutyric anhydride for a sensitive analysis of amino acids by gas chromatography (Hušek, 1982).
Carbohydrate Chemistry
Trifluoroacetic anhydride, a closely related compound, finds application in carbohydrate chemistry. Bonner (1962) discussed its use in attempting to prepare cellulose trifluoroacetates, leading to the formation of chloroform-soluble products (Bonner, 1962).
Heterocyclic Chemistry
In heterocyclic chemistry, trifluoroacetic anhydride is employed for rearranging heterocyclic N-oxides. Daeniker and Druey (1958) demonstrated its use in obtaining compounds like 2-cyanoquinol-4-one from 2-cyanoquinoline N-oxide (Daeniker & Druey, 1958).
Esterification of Alcohols
Hudlický (1971) highlighted the use of trifluoroacetic anhydride for esterifying alcohols that are either too acidic or sterically hindered. It helps in converting organic acids to mixed anhydrides which are easily cleaved (Hudlický, 1971).
Acylation of Aryl Methyl Ketones
Trifluoroacetic anhydride is used as an activator in the acylation of aryl methyl ketones. Shokova, Tafeenko, and Kovalev (2020) demonstrated its efficiency in producing β-diketones (Shokova, Tafeenko, & Kovalev, 2020).
Safety And Hazards
Future Directions
Recent advances in visible light-mediated radical fluoro-alkylation have expanded the fields of organofluorine chemistry and visible light-mediated synthesis . Future developments should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation .
properties
IUPAC Name |
(2,2-difluoroacetyl) 2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUFOCLMOXQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378861 | |
Record name | Difluoroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroacetic anhydride | |
CAS RN |
401-67-2 | |
Record name | Difluoroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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